7-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
7-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of 7-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide involves several steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The chromene moiety can be introduced through a Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base . Industrial production methods often involve microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzothiazole ring.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in the biosynthesis of prostaglandins, thereby exerting anti-inflammatory effects . The compound can also interact with microbial cell membranes, leading to antimicrobial activity . Molecular docking studies have shown that it can bind to specific protein targets, disrupting their function .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
6-chlorobenzo[d]thiazol-2-ylhydrazine carboxamide: Known for its anti-inflammatory and analgesic activities.
3-(1,3-benzothiazol-2-yl)-2-phenylchromen-4-one: Exhibits similar biological activities but differs in its structural features.
ITK kinase domain inhibitors: These compounds share structural similarities and are studied for their potential in treating allergic asthma.
Properties
Molecular Formula |
C25H18N2O3S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
7-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H18N2O3S/c1-14-3-9-18-20(28)13-22(30-21(18)11-14)24(29)26-17-7-5-16(6-8-17)25-27-19-10-4-15(2)12-23(19)31-25/h3-13H,1-2H3,(H,26,29) |
InChI Key |
XKKXQUZUDOVSIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C |
Origin of Product |
United States |
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